alpha-D-arabinopyranose alpha-D-arabinopyranose Alpha-D-arabinopyranose is a D-arabinopyranose with an alpha-configuration at the anomeric position. It is an enantiomer of an alpha-L-arabinopyranose.
Brand Name: Vulcanchem
CAS No.: 608-45-7
VCID: VC3928041
InChI: InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m1/s1
SMILES: C1C(C(C(C(O1)O)O)O)O
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol

alpha-D-arabinopyranose

CAS No.: 608-45-7

Cat. No.: VC3928041

Molecular Formula: C5H10O5

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

alpha-D-arabinopyranose - 608-45-7

Specification

CAS No. 608-45-7
Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
IUPAC Name (2S,3S,4R,5R)-oxane-2,3,4,5-tetrol
Standard InChI InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m1/s1
Standard InChI Key SRBFZHDQGSBBOR-MBMOQRBOSA-N
Isomeric SMILES C1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O
SMILES C1C(C(C(C(O1)O)O)O)O
Canonical SMILES C1C(C(C(C(O1)O)O)O)O

Introduction

Structural Characteristics of Alpha-D-Arabinopyranose

Molecular Configuration

Alpha-D-arabinopyranose adopts a 4C1^4C_1 chair conformation, with hydroxyl groups at positions 2, 3, and 4 in axial-equatorial-axial orientations, respectively . The anomeric carbon (C1) bears an α-oriented hydroxyl group, distinguishing it from the β-anomer, where this group is equatorial. Its IUPAC name, (2S,3S,4R,5R)-oxane-2,3,4,5-tetrol, reflects the stereochemistry of chiral centers . The compound’s SMILES notation, C1[C@H]([C@H]([C@@H]([C@@H](O)O1)O)O)OC1[C@H]([C@H]([C@@H]([C@@H](O)O1)O)O)O, encodes this configuration .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H10O5C_5H_{10}O_5
Molecular Weight150.13 g/mol
CAS Registry Number608-45-7
InChIKeySRBFZHDQGSBBOR-MBMOQRBOSA-N
Melting Point (derivative)127–128°C (heptaacetate)

Stereochemical Relationships

As an enantiomer of α-L-arabinopyranose, α-D-arabinopyranose exhibits opposite configurations at all chiral centers . Nuclear magnetic resonance (NMR) studies of its glycosides, such as β-D-xylopyranosyl-(1→3)-α-L-arabinofuranosyl-(1→3)-L-arabinose, reveal distinct anomeric proton signals (e.g., δ 5.56 ppm, J=3.6HzJ = 3.6 \, \text{Hz}) that confirm the α-linkage . X-ray crystallography of derivatives like 3-O-α-D-glucopyranosyl-α-D-arabinopyranose monohydrate further validates the pyranose ring geometry .

Biosynthesis Pathways

In Protozoan Parasites

In Leishmania major, α-D-arabinopyranose is incorporated into LPGs via GDP-α-D-arabinopyranose (GDP-Arap), a nucleotide sugar synthesized from D-glucose . Key steps include:

  • Oxidative Decarboxylation: D-Glucose-6-phosphate enters the pentose phosphate pathway, yielding D-ribulose-5-phosphate.

  • Isomerization: D-Ribulose-5-phosphate isomerase (GFAT homolog) converts D-ribulose-5-phosphate to D-arabinose-5-phosphate .

  • Phosphorylation and Activation: D-Arabinose-1-kinase phosphorylates D-arabinose to D-arabinose-1-phosphate, which reacts with GTP to form GDP-Arap .

Table 2: Enzymes in GDP-Arap Biosynthesis

EnzymeFunctionOrganism
D-Arabinose-1-kinaseATP-dependent phosphorylation of D-AraCrithidia fasciculata
GDP-Arap pyrophosphorylaseCondenses D-Ara-1-P with GTPLeishmania major

In Eukaryotic Systems

Human glutamine fructose-6-phosphate aminotransferase (GFAT) surprisingly catalyzes D-ribulose-5-phosphate isomerization to D-arabinose-5-phosphate, suggesting a conserved pathway from D-glucose to D-arabinose in eukaryotes . This metabolite may feed into D-erythroascorbate synthesis or cancer-associated N-glycans .

Biological Roles and Implications

Parasitic Virulence

In Leishmania, α-D-arabinopyranose terminates LPG side chains, mediating attachment to sandfly midguts . Deletion of GDP-Arap biosynthesis genes attenuates infectivity, highlighting its therapeutic targeting potential .

Human Health Connections

A 2022 study identified β1,3-linked D-arabinose in urinary N-glycans of cancer patients, with levels correlating with disease progression . This epitope, Galβ1-4(D-Araβ1-3)GlcNAc\text{Gal}\beta1\text{-}4(\text{D-Ara}\beta1\text{-}3)\text{GlcNAc}, mimics Lewis X structures, potentially interfering with immune recognition .

Synthetic and Analytical Approaches

Chemoenzymatic Synthesis

UDP-α-D-xylose and UDP-β-L-arabinose were synthesized via:

  • Chemical Phosphorylation: D-Xylose and L-arabinose converted to sugar-1-phosphates using tosylhydrazide .

  • Enzymatic Pyrophosphorylation: UDP-sugar pyrophosphorylases from Arabidopsis thaliana yield nucleotide sugars with >45% efficiency .

Derivatization and Characterization

Acetylation with pyridine-acetic anhydride produces per-O-acetylated derivatives (e.g., 1,2,3,4-tetra-O-acetyl-α-D-arabinopyranose), facilitating crystallization and mass spectrometric analysis . 1H^1\text{H}-NMR of the heptaacetate derivative shows acetyl methyl signals at δ 1.8–2.1 ppm and anomeric proton doublets at δ 5.4–6.1 ppm .

Applications and Future Directions

Therapeutic Development

Inhibitors of D-arabinose-1-kinase or GDP-Arap transferases could disrupt parasite glycoconjugate assembly, offering novel antiparasitic strategies .

Diagnostic Biomarkers

The urinary D-arabinose-containing N-glycan (Galβ1-4(D-Araβ1-3)GlcNAcβ1-4Manα1-3Manβ1-4GlcNAc) warrants validation as a pan-cancer biomarker .

Glycoengineering

Enzymatic synthesis routes enable large-scale production of α-D-arabinopyranose-containing glycans for vaccine adjuvants or drug delivery systems .

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